molecular formula C23H17ClN2O2 B2629887 (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327182-59-1

(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2629887
CAS No.: 1327182-59-1
M. Wt: 388.85
InChI Key: BOJJXXMLCCXMEJ-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of related chromene carboxamides reveals insights into the target compound’s packing motifs. For example, 2-oxo-2H-chromene-3-carboxamide crystallizes in the monoclinic space group P 1 21/c 1 with lattice parameters a = 4.7630 Å, b = 14.3440 Å, c = 12.3505 Å, and β = 95.601°. Similarly, a triclinic polymorph of 2-imino-2H-chromene-3-carboxamide adopts space group P -1 with a = 6.6213 Å, b = 7.0517 Å, c = 14.0864 Å, α = 101.957°, β = 90.047°, and γ = 106.657°. These systems exhibit Z′ = 1 or 2, suggesting minimal asymmetric unit complexity.

Hydrogen bonding dominates intermolecular interactions. In N-(4-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide, N–H···O and C–H···O bonds form infinite chains, while π-stacking between chromene rings occurs at 3.4–3.6 Å. For the target compound, analogous N–H···O interactions between the carboxamide and imino groups are anticipated, with Cl···π contacts from the 2-chlorophenyl substituent potentially influencing packing.

Parameter 2-Oxo Derivative 2-Imino Derivative Target Compound (Predicted)
Space group P 1 21/c 1 P -1 P 1 21/c 1
a (Å) 4.7630 6.6213 5.2–6.0
b (Å) 14.3440 7.0517 12.0–15.0
c (Å) 12.3505 14.0864 12.5–14.5
β (°) 95.601 90.047 92–98

Spectroscopic Characterization

Properties

IUPAC Name

2-(2-chlorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-8-2-5-11-19(15)25-22(27)17-14-16-9-3-7-13-21(16)28-23(17)26-20-12-6-4-10-18(20)24/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJJXXMLCCXMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like malononitrile or ethyl cyanoacetate under basic conditions.

    Introduction of the Imine Group: The imine group can be introduced by reacting the chromene derivative with 2-chloroaniline in the presence of a suitable dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Formation of the Carboxamide Group: The final step involves the reaction of the imine-containing chromene derivative with 2-methylaniline under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis (programmed cell death), cell cycle regulation, and signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a class of 2-imino-2H-chromene-3-carboxamides, where substituents on the phenylimino and carboxamide groups dictate physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (R1, R2) Key Features Melting Point (°C) Biological Activity (Reported) Reference
(2Z)-2-[(2-Chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide R1 = 2-Cl; R2 = 2-Me Electron-withdrawing Cl (ortho), steric hindrance from 2-Me N/A Potential kinase inhibition (inferred)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) R1 = 4-Me; R2 = SO2NH2 Electron-donating Me (para), sulfonamide enhances solubility 288 Antimicrobial activity
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide R1 = 3-OMe; R2 = 2-OMe Electron-donating OMe groups (meta/ortho), improved solubility N/A Fluorescence applications
7-Hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide R1 = 2-OMe; R2 = THF-CH2 Hydroxy group enhances H-bonding; THF moiety increases lipophilicity N/A Not reported

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : Ortho-substituents (e.g., 2-Cl, 2-Me) introduce steric hindrance, which may limit rotational freedom and influence molecular packing, as seen in higher melting points (e.g., 288°C for compound 13a with para-Me) .
  • Solubility : Sulfonamide (compound 13a ) and methoxy groups enhance aqueous solubility, whereas chloro and methyl substituents may favor lipid membrane penetration .

Comparison of Yields and Conditions :

  • Para-substituted analogs (e.g., 4-Me, 4-OMe) exhibit higher yields (~95%) due to reduced steric hindrance during diazonium coupling .
  • Ortho-substituents (e.g., 2-Cl) may lower yields due to steric clashes, though specific data for the target compound is unavailable.
Physicochemical Properties
  • Melting points : Ortho-substituted compounds (e.g., 2-Cl, 2-Me) may exhibit higher melting points than para-substituted analogs due to tighter crystal packing .
  • Spectroscopic data : IR and NMR spectra for analogs confirm the presence of C=O (~1660 cm⁻¹), C≡N (~2210 cm⁻¹), and NH stretches (~3300 cm⁻¹), consistent with the target compound’s structure .

Biological Activity

The compound (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide belongs to the class of imino-2H-chromene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neuroprotection and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN2OC_{17}H_{15}ClN_2O. It features a chromene core substituted with a chlorophenyl imine and a methylphenyl group, contributing to its unique chemical properties.

1. Neuroprotective Effects

Recent studies have highlighted the potential of imino-2H-chromene derivatives as multifunctional agents against neurodegenerative diseases, particularly Alzheimer's disease. For instance, a series of derivatives were synthesized and evaluated for their inhibitory effects on key enzymes involved in Alzheimer's pathology:

  • BACE1 Inhibition : One derivative demonstrated an IC50 value of 6.31 μM against BACE1, indicating significant inhibitory activity.
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition : Compound 10a showed 24.4% inhibition of AChE at 30 μM and an IC50 of 3.3 μM for BuChE, suggesting its potential as a dual inhibitor in Alzheimer's treatment .

The mechanism by which these compounds exert their effects includes:

  • Enzyme Inhibition : The compounds act as competitive inhibitors for BACE1 and cholinesterases, potentially leading to increased levels of acetylcholine in synaptic clefts.
  • Neuroprotection : In vitro studies indicated that certain derivatives provided protection against amyloid-beta-induced neuronal damage, underscoring their potential in preventing neurodegeneration .

Case Study 1: Neuroprotective Assessment

In a study assessing neuroprotective properties, compound 11b was evaluated for its ability to protect PC12 neuronal cells from Aβ-induced damage. At a concentration of 25 μM, it provided approximately 32.3% protection, demonstrating its potential as a neuroprotective agent .

Case Study 2: Kinetic Analysis

Kinetic studies revealed that compound 10a exhibited a mixed-type inhibition pattern against BuChE, indicating that it may bind to both the enzyme and the substrate. This characteristic is crucial for developing effective inhibitors with therapeutic applications in cognitive disorders .

Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (μM)Notes
BACE1 InhibitionCompound 10c6.31Potent inhibitor
AChE InhibitionCompound 10a-% Inhibition at 30 μM = 24.4%
BuChE InhibitionCompound 10a3.3Mixed-type inhibition pattern
NeuroprotectionCompound 11b-32.3% protection against Aβ-induced damage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.